molecular formula C11H10ClNO3 B12339319 8-methoxyquinoline-3-carboxylic acid;hydrochloride CAS No. 311346-61-9

8-methoxyquinoline-3-carboxylic acid;hydrochloride

Cat. No.: B12339319
CAS No.: 311346-61-9
M. Wt: 239.65 g/mol
InChI Key: BZGUSICMDMMFON-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-3-carboxylic acid;hydrochloride is a heterocyclic organic compound belonging to the quinoline family. It is characterized by a quinoline ring substituted with a methoxy group at the 8th position and a carboxylic acid group at the 3rd position, with an additional hydrochloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxyquinoline-3-carboxylic acid;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .

Chemical Reactions Analysis

Types of Reactions

8-Methoxyquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

8-Methoxyquinoline-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-methoxyquinoline-3-carboxylic acid;hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxyquinoline-3-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

311346-61-9

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

8-methoxyquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H9NO3.ClH/c1-15-9-4-2-3-7-5-8(11(13)14)6-12-10(7)9;/h2-6H,1H3,(H,13,14);1H

InChI Key

BZGUSICMDMMFON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)C(=O)O.Cl

Origin of Product

United States

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